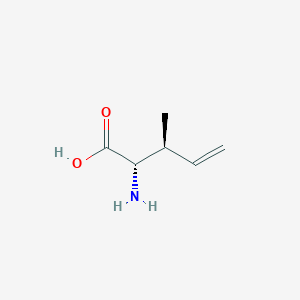
(2S,3S)-2-Amino-3-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Amino-3-methyl-4-pentenoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-methyl-4-pentenoic acid can be achieved through several methods. One common approach involves the use of diisopropyl (2S,3S)-2,3-O-isopropylidenetartrate as a starting material. The process includes the following steps :
- A dry, two-necked flask is equipped with a magnetic stirrer and a reflux condenser.
- The flask is flushed with nitrogen and charged with dimethyl (2S,3S)-2,3-O-isopropylidenetartrate and absolute 2-propanol.
- Tetraisopropyl titanate is added to the solution, and the mixture is refluxed with stirring for 2 hours.
- The solvent is removed using a rotary evaporator, and the resulting yellow oil is dissolved in diethyl ether.
- The mixture is dried over anhydrous magnesium sulfate, filtered, and further purified by short-path distillation.
Industrial Production Methods
Industrial production methods for (2S,3S)-2-Amino-3-methyl-4-pentenoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Amino-3-methyl-4-pentenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,3S)-2-Amino-3-methyl-4-pentenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in enzyme-catalyzed reactions and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Amino-3-methyl-4-pentenoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-2-Amino-3-methoxybutanoic acid
- (2S,3S)-3-Formyl-2-({[(4-nitrophenyl)sulfonyl]amino}methyl)pentanoic acid
- (2S,3S)-3-Formyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)pentanoic acid
Uniqueness
(2S,3S)-2-Amino-3-methyl-4-pentenoic acid is unique due to its specific stereochemistry and the presence of a double bond in its structure. This distinguishes it from other similar compounds, which may have different functional groups or stereochemical configurations.
Properties
CAS No. |
872340-77-7 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)5(7)6(8)9/h3-5H,1,7H2,2H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
RXVINEUKGZXZAV-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C=C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















